molecular formula C22H43ClO B1275730 Docosanoyl chloride CAS No. 21132-76-3

Docosanoyl chloride

Cat. No.: B1275730
CAS No.: 21132-76-3
M. Wt: 359 g/mol
InChI Key: QTHQYNCAWSGBCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Docosanoyl chloride is typically synthesized by reacting docosanoic acid (behenic acid) with thionyl chloride (SOCl2). The reaction proceeds as follows:

C22H44O2+SOCl2C22H43ClO+SO2+HCl\text{C22H44O2} + \text{SOCl2} \rightarrow \text{C22H43ClO} + \text{SO2} + \text{HCl} C22H44O2+SOCl2→C22H43ClO+SO2+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The mixture is usually heated to reflux, and the evolved gases (sulfur dioxide and hydrogen chloride) are removed .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where docosanoic acid is continuously fed into the reactor along with thionyl chloride. The reaction is controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product. The crude product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Docosanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form docosanoic acid and hydrochloric acid.

    Reduction: It can be reduced to docosanol (behenyl alcohol) using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base (e.g., pyridine) to form esters.

    Amines: React with this compound to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.

    Water: Hydrolyzes this compound to docosanoic acid under mild conditions.

Major Products Formed:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Docosanoic Acid: Formed by hydrolysis.

    Docosanol: Formed by reduction.

Scientific Research Applications

Docosanoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

    Hexadecanoyl Chloride (Palmitoyl Chloride): Similar in structure but with a shorter carbon chain (16 carbons).

    Octadecanoyl Chloride (Stearoyl Chloride): Similar in structure but with 18 carbons.

    Eicosanoyl Chloride (Arachidoyl Chloride): Similar in structure but with 20 carbons.

Uniqueness: Docosanoyl chloride is unique due to its longer carbon chain (22 carbons), which imparts different physical and chemical properties compared to shorter-chain acyl chlorides. This longer chain length affects its solubility, melting point, and reactivity, making it suitable for specific applications in the synthesis of long-chain fatty acid derivatives and specialty chemicals .

Properties

IUPAC Name

docosanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQYNCAWSGBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399367
Record name Docosanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21132-76-3
Record name Docosanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21132-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer and fixed with a separatory funnel, containing 7.88 ml (108 mmol) of thionyl chloride, and a water condenser, is placed 20.44 g (60 mmol) of docosanoic acid. Addition of the thionyl chloride is completed with heating to about 45° C. over the course of about 30 minutes. When addition of the thionyl chloride is complete the mixture is heated and stirred for an additional 70 minutes. The water condenser is then replaced with a distillation side arm condenser and the crude mixture is distilled. The crude distillate in the receiving flask is then fractionally distilled to obtain the acyl chloride, docosanoyl chloride. This acyl chloride, 21.60 g (60 mmol), is put into a dry separatory funnel and combined with 100 ml of dry dichloromethane for use in the next step of the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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